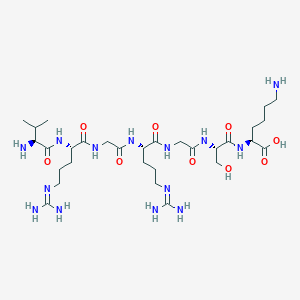
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine involves multiple steps of peptide bond formation. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods: Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, allowing for easy purification and automation. This method is efficient and scalable, making it suitable for producing large quantities of peptides for research and pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
Scientific Research Applications
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine has several scientific research applications:
Biochemistry: Used as a model compound to study peptide interactions and functions.
Biotechnology: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the context in which the peptide is used, such as binding to receptors or enzymes .
Comparison with Similar Compounds
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine can be compared with other peptides like L-Valyl-N~5~-(diaminomethylene)-L-ornithylglycine and L-Valyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanyl-L-serine. These compounds share similar structural features but differ in their amino acid sequences and functional groups, which can lead to unique properties and applications .
Article on 3-(Trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)diaziridine
Properties
CAS No. |
848644-20-2 |
|---|---|
Molecular Formula |
C30H58N14O9 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H58N14O9/c1-16(2)23(32)27(51)43-18(9-6-12-38-30(35)36)25(49)40-13-21(46)41-17(8-5-11-37-29(33)34)24(48)39-14-22(47)42-20(15-45)26(50)44-19(28(52)53)7-3-4-10-31/h16-20,23,45H,3-15,31-32H2,1-2H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,43,51)(H,44,50)(H,52,53)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,23-/m0/s1 |
InChI Key |
MATXJAINOMEPDK-LUVDPRQJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















